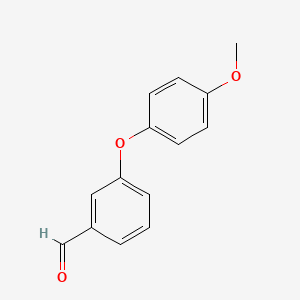

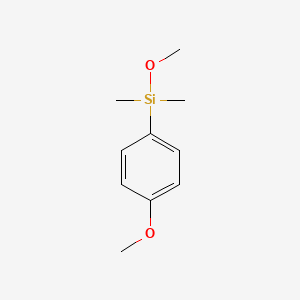

Methoxy(4-methoxyphenyl)dimethylsilane

Overview

Description

Scientific Research Applications

Photophysical Properties and Biological Activity

Methoxy(4-methoxyphenyl)dimethylsilane derivatives, such as (dimethylsilanediyl)bis(methylene)bis(4-aminobenzoate), exhibit notable photophysical properties, including UV light absorption and fluorescence. These derivatives have been shown to possess strong UV/Vis-absorption at 250-400nm and display violet or orange emission depending on the solvent's polarity and the nature of the substituent on the aromatic ring. Additionally, their antimicrobial activity has been explored, revealing that certain derivatives are effective inhibitors against bacteria and fungi, performing better than standard compounds like Caspofungin and Kanamycin (Zaltariov et al., 2015).

Nonlinear Optical Properties

This compound derivatives have been investigated for their potential in tuning the nonlinear optical (NLO) properties of chalcone derivatives. The position and number of methoxy groups significantly influence these properties. Studies indicate that these derivatives, when used in chalcones, can lead to large amplitudes in their first hyperpolarizability and exhibit good optical transparency. This makes them promising candidates for nonlinear optical applications (Muhammad et al., 2016).

Dimerization and Oxidation Reactions

This compound undergoes various chemical reactions, such as dimerization and oxidation. For instance, 6,6-Dimethyl-6-silafulvene, derived from a compound containing a this compound moiety, reacts with trapping reagents like methanol, benzaldehyde, and benzophenone, leading to the formation of various derivatives. These reactions highlight the compound's reactivity and potential applications in organic synthesis (Nakadaira et al., 1980).

Analgesic Activity

Some derivatives of this compound have been studied for their analgesic activity. Specifically, stereoisomers of 2-(3(4)-hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols have demonstrated significant analgesic effects with low acute toxicity. This research provides insights into the potential medicinal applications of these compounds, although the precise role of stereochemistry in their analgesic effectiveness is still under investigation (Pavlova et al., 2015).

Properties

IUPAC Name |

methoxy-(4-methoxyphenyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2Si/c1-11-9-5-7-10(8-6-9)13(3,4)12-2/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZIQYZVZFTFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211298 | |

| Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62244-48-8 | |

| Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062244488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

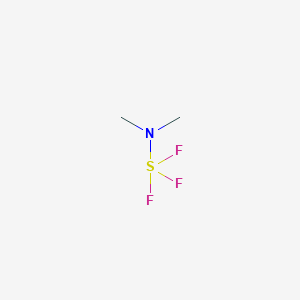

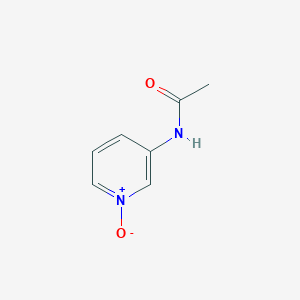

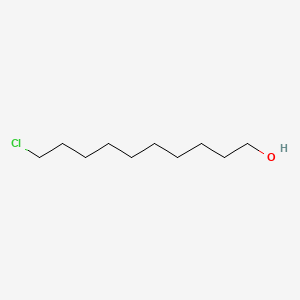

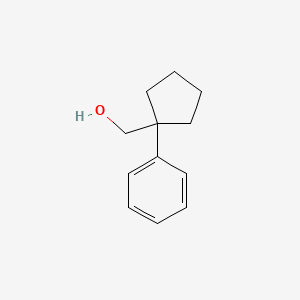

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.